6-Methyl-4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
6-methyl-4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4S/c1-18-9-10-23-22(15-18)24-25(27-17-28-26(24)31-23)30-13-11-29(12-14-30)16-20-7-4-6-19-5-2-3-8-21(19)20/h2-8,17-18H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRGRILEIUCSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, including the formation of the piperazine ring, the attachment of the naphthalene moiety, and the construction of the benzothieno pyrimidine core. The final step involves the formation of the benzothieno pyrimidine core through a series of cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the piperazine and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential:
Research indicates that compounds similar to 6-Methyl-4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exhibit various biological activities. These include:
- Antidepressant Activity: The piperazine moiety is known for its role in the development of antidepressants. Compounds with similar structures have shown efficacy in modulating neurotransmitter systems.
- Anticancer Properties: Structural analogs have been reported to possess anticancer activity. The thieno-pyrimidine framework may interact with cellular pathways involved in tumor growth and proliferation.
- Antimicrobial Effects: Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
Interaction Studies
Binding Affinity and Selectivity:
Studies focusing on the interaction of this compound with various biological targets are crucial for understanding its pharmacodynamics. Research has shown that compounds with similar structures often exhibit high binding affinities to receptors involved in neurotransmission and cancer cell signaling pathways.
Comparative Analysis with Related Compounds
The uniqueness of 6-Methyl-4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Piperazin-1-yl)quinazoline | Piperazine ring and quinazoline core | Anticancer properties |
| Thienopyrimidine derivatives | Thieno-pyrimidine structure | Antihistaminic activity |
| Naphthalenesulfonamide derivatives | Naphthalene moiety with sulfonamide | Antimicrobial activity |
This table illustrates how the specific combination of structural elements in 6-Methyl-4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine may confer distinct biological properties not found in other compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of specific kinases or interact with DNA to influence gene expression . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (Compound 4c)
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Structure: Piperidine ring and pyrimidinone core.
- Properties : Molecular formula = C₁₆H₂₁N₃OS, molar mass = 303.42 g/mol .
Core Structure Modifications
4-(2-Chlorophenyl)-6-(2,4-Dichlorophenyl)pyrimidin-2-amine
4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (Compound 5)
Anticancer Activity
- Target Compound : Predicted enhanced activity due to naphthalene’s planar structure enabling intercalation or hydrophobic binding.
- Analog: 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one shows improved activity against lung and breast cancer .
Antimicrobial Activity
- Analog : 4-Chlorobenzaldehyde hydrazone derivatives exhibit moderate-to-strong activity against S. aureus and E. coli .
- Target Compound : The naphthalene group may improve membrane penetration, enhancing efficacy against Gram-positive bacteria.
Melting Points and Solubility
*Predicted based on substituent bulkiness.
Biological Activity
6-Methyl-4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a complex organic compound with significant potential in pharmacological applications due to its unique structural properties. This compound belongs to the class of heterocycles and features a tetrahydrobenzothieno-pyrimidine core combined with a piperazine ring substituted by a naphthalen-1-ylmethyl group. The structural characteristics suggest a promising biological activity profile, particularly in drug discovery and therapeutic applications.
Structural Characteristics
The compound is characterized by the following features:
- Tetrahydrobenzothieno-pyrimidine core : This moiety is often associated with various biological activities.
- Piperazine ring : Known for its role in enhancing the pharmacological properties of compounds.
- Naphthalen-1-ylmethyl group : This substitution can influence the binding affinity and selectivity towards biological targets.
Binding Affinity and Selectivity
Studies have indicated that 6-Methyl-4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exhibits notable binding affinity towards various biological targets. Interaction studies typically focus on:
- Receptor binding : Evaluating how well the compound binds to specific receptors.
- Enzyme inhibition : Investigating its potential as an inhibitor for enzymes involved in disease pathways.
Pharmacological Applications
The compound's potential pharmacological applications include:
- Anticancer activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial properties : The presence of the naphthalene moiety suggests potential antimicrobial activity against various pathogens.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique biological activity of 6-Methyl-4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Piperazin-1-yl)quinazoline | Contains a piperazine ring and quinazoline core | Anticancer properties |
| Thienopyrimidine derivatives | Similar thieno-pyrimidine structure | Antihistaminic activity |
| Naphthalenesulfonamide derivatives | Naphthalene moiety with sulfonamide | Antimicrobial activity |
The distinct combination of structural elements in 6-Methyl-4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine may confer unique biological properties not found in these other compounds.
Case Studies and Research Findings
Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:
- Anticancer Studies : A study demonstrated that derivatives of similar structures exhibited significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Investigations into acetylcholinesterase (AChE) inhibition revealed that certain analogs showed strong inhibitory effects comparable to standard drugs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-methyl-4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzothieno[2,3-d]pyrimidine core and subsequent functionalization with the naphthalenylmethyl-piperazine moiety. Key steps include:
- Core formation : Cyclocondensation of thiophene derivatives with pyrimidine precursors under acidic conditions.
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 4-(naphthalen-1-ylmethyl)piperazine group.
- Methylation : Selective alkylation at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Purification : Column chromatography or recrystallization to isolate the product.
Critical reagents include palladium catalysts for coupling reactions and LiAlH₄ for reductions. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and piperazine/naphthalene integration.
- HPLC-MS : To assess purity (>95%) and detect trace byproducts (e.g., unreacted intermediates).
- X-ray crystallography : For absolute stereochemical confirmation if crystalline samples are obtainable.
- Elemental analysis : Validate empirical formula consistency.
Note: Dynamic light scattering (DLS) may be required if the compound forms aggregates in solution .
Q. How can researchers confirm the compound’s stability under experimental storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks; analyze degradation via HPLC.
- Light sensitivity : Expose to UV/visible light and monitor changes in UV-Vis spectra.
- Humidity testing : Use desiccators with controlled humidity (e.g., 75% RH) to assess hygroscopicity.
Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) may be required for long-term storage .
Advanced Research Questions
Q. What strategies resolve low yields during the final coupling of the naphthalenylmethyl-piperazine moiety?
- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity of the piperazine nitrogen. Solutions include:
- Pre-activation : Convert the piperazine to a more reactive species (e.g., triflate or tosylate derivatives).
- Microwave-assisted synthesis : Enhance reaction kinetics under controlled microwave irradiation (e.g., 100°C, 30 min).
- Catalyst optimization : Use Pd(OAc)₂/XPhos systems for Buchwald-Hartwig coupling to improve efficiency.
- Solvent screening : Polar aprotic solvents (DMF, DMSO) may improve solubility of bulky intermediates .
Q. How can computational methods predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, kinases). Prioritize targets based on structural similarity to known piperazine-containing ligands.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- Pharmacophore mapping : Identify critical interaction motifs (e.g., naphthalene hydrophobicity, piperazine hydrogen-bonding).
Validate predictions with in vitro assays (e.g., enzyme inhibition, receptor binding) .
Q. What experimental approaches address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized protocols : Adhere to CLSI guidelines for antimicrobial assays or MTT assays for cytotoxicity.
- Impurity profiling : Use LC-MS to quantify and correlate byproducts (e.g., oxidized derivatives) with reduced activity.
- Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) to capture full efficacy curves.
Cross-validate results in orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer : Systematic modifications guided by:
- Piperazine substitution : Replace naphthalenylmethyl with bulkier aryl groups (e.g., biphenyl) to enhance hydrophobic interactions.
- Methyl group tuning : Test ethyl or cyclopropyl analogs at the 6-position to modulate steric effects.
- Core hybridization : Fuse with triazole or isoxazole rings to improve metabolic stability.
Evaluate changes via: - In vitro ADMET : Microsomal stability assays, PAMPA for permeability.
- Biological profiling : Kinase panels or bacterial growth inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
